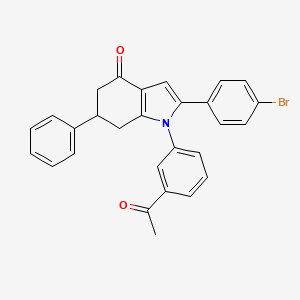

![molecular formula C8H8N4OS B3001280 6-(allylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 894047-32-6](/img/structure/B3001280.png)

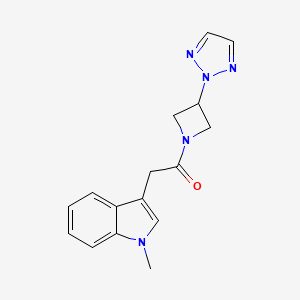

6-(allylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-(allylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are a type of heterocyclic compounds that have been studied for their potential applications in various fields, including medicinal chemistry .

Aplicaciones Científicas De Investigación

Medicinal Chemistry: BTK Inhibitors

In the realm of medicinal chemistry, this compound serves as a precursor for the synthesis of novel pyrazolopyrimidine-based derivatives. These derivatives have been identified as reversible Bruton’s tyrosine kinase (BTK) inhibitors with potent antiproliferative activity, particularly in mantle cell lymphoma (MCL) cell lines . BTK is a key component in B-cell receptor signaling pathways, which are crucial for the survival and proliferation of B cells. Inhibitors targeting BTK can disrupt these pathways, leading to the induction of apoptosis in cancer cells .

Agriculture: Antimycobacterial Agents

In agriculture, derivatives of this compound have been explored for their antimycobacterial properties. Research indicates that some thieno[2,3-d]pyrimidin-4(3H)-ones, which can be synthesized from similar compounds, show significant activity against Mycobacterium tuberculosis . This application is particularly relevant for the development of new antitubercular agents, which could be used to protect livestock from tuberculosis infections.

Material Science: Photovoltaic Polymers

The compound is used in material science for the development of photovoltaic polymers. It acts as an acceptor unit in conjugated D–π–A copolymers, which are essential for creating efficient solar cells . These polymers are designed to have better light absorption and charge transport properties, contributing to the overall efficiency of solar panels.

Chemical Synthesis: Heterocyclization

In chemical synthesis, the compound undergoes heterocyclization reactions to form various heterocyclic structures. These reactions are fundamental in creating a diverse range of chemical entities used in further synthetic applications, such as the synthesis of pharmaceuticals and agrochemicals .

Biochemistry: Apoptosis Induction

In biochemistry, the compound’s derivatives have been shown to induce apoptosis in cancer cells through the caspase 3-mediated apoptotic pathway . This is particularly significant in the study of cell death mechanisms and the development of anticancer therapies.

Propiedades

IUPAC Name |

6-prop-2-enylsulfanyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4OS/c1-2-3-14-8-10-6-5(4-9-12-6)7(13)11-8/h2,4H,1,3H2,(H2,9,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMNMLNJNSMBOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC2=C(C=NN2)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(allylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

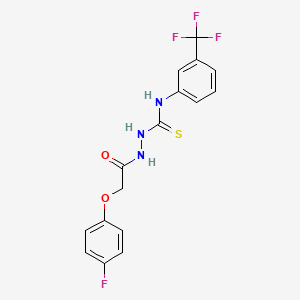

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B3001201.png)

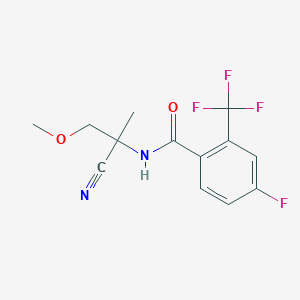

![Ethyl 2-(4-fluorophenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate](/img/structure/B3001203.png)

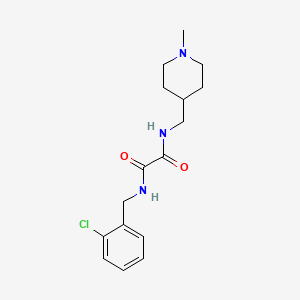

![methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3001210.png)

![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolan-3-yl]acetic acid](/img/structure/B3001212.png)

![4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3001216.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B3001217.png)

![5-nitro-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine](/img/structure/B3001219.png)

![Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3001220.png)